Tamra-peg2-N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H38N6O6 |

|---|---|

Molecular Weight |

602.7 g/mol |

IUPAC Name |

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C24H22N2O3.C8H16N4O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-8(13)10-2-4-14-6-7-15-5-3-11-12-9/h5-14H,1-4H3;2-7H2,1H3,(H,10,13) |

InChI Key |

NJKFVGAZCGIYDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Properties and Applications of Tamra-peg2-N3

For Researchers, Scientists, and Drug Development Professionals

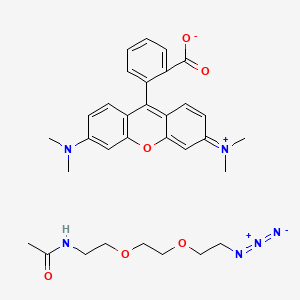

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Tamra-peg2-N3, a fluorescent probe widely used in bioconjugation and molecular biology. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) moiety makes this tetramethylrhodamine (B1193902) (TAMRA) derivative a versatile tool for labeling and detecting biomolecules through "click chemistry."

Core Properties of this compound

This compound is a fluorescent dye characterized by its bright orange-red fluorescence and its ability to participate in highly specific chemical ligation reactions. The TAMRA core provides the fluorescence, the PEG linker enhances aqueous solubility and reduces steric hindrance, and the terminal azide group enables covalent attachment to alkyne-modified biomolecules.

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound and its core fluorophore is presented below. It is important to note that spectral properties can be influenced by the solvent, pH, and the nature of the conjugated biomolecule.

| Property | Value | Source/Note |

| Molecular Formula | C₃₁H₃₄N₆O₆ | [1] |

| C₃₂H₃₈N₆O₆ | [2] | |

| Molecular Weight | 586.65 g/mol | [1][3] |

| 602.7 g/mol | [2] | |

| Purity | > 95% | [1][3] |

| Appearance | Solid or powder | [2] |

| Solubility | Highly soluble in water, DMSO, DMF | [2] |

| Storage Conditions | Dry, cool, and dark place; -5°C recommended | [3][4] |

| Excitation Maximum (λex) | ~553 nm | For TAMRA-PEG3-Azide[4] |

| ~541 - 565 nm | For parent TAMRA dye[5] | |

| Emission Maximum (λem) | ~575 nm | For TAMRA-PEG3-Azide[4] |

| ~565 - 583 nm | For parent TAMRA dye[5] | |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | For parent TAMRA dye[5] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | For parent TAMRA dye[5] |

Note: Discrepancies in molecular formula and weight are likely due to different salt forms or calculation methods by various suppliers.

Chemical Reactivity and Bioconjugation

The azide group of this compound is the key to its utility in bioconjugation, primarily through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."[2] This allows for the specific and efficient labeling of proteins, nucleic acids, and other biomolecules that have been functionalized with an alkyne group.

Two main pathways are utilized for this conjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that employs a copper(I) catalyst to form a stable triazole linkage between the azide on this compound and a terminal alkyne on the target molecule.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[6] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on the target molecule, which reacts spontaneously with the azide.[6]

Below are diagrams illustrating these fundamental reaction pathways.

Experimental Protocols

The following are representative protocols for the synthesis of an azide-PEGylated dye and its subsequent use in protein labeling via CuAAC. These should be considered as starting points and may require optimization for specific applications.

Representative Synthesis of an Azide-PEG-TAMRA Derivative

This two-step protocol is based on general methods for the synthesis of azide-terminated PEG derivatives.[7]

Step 1: Mesylation of TAMRA-PEG-OH

-

Materials: TAMRA-PEG-OH, anhydrous dichloromethane (B109758) (DCM), triethylamine (B128534) (Et₃N), methanesulfonyl chloride (MsCl).

-

Procedure:

-

Dissolve TAMRA-PEG-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.3 equivalents) dropwise.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the mesylated intermediate.

-

Step 2: Azidation of TAMRA-PEG-OMs

-

Materials: TAMRA-PEG-OMs, dimethylformamide (DMF), sodium azide (NaN₃).

-

Procedure:

-

Dissolve the dried TAMRA-PEG-OMs (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents).

-

Heat the reaction mixture to 60-80°C and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, this compound, by column chromatography.

-

Protocol for Protein Labeling via CuAAC

This protocol is adapted from general procedures for labeling alkyne-modified proteins with azide-functionalized fluorescent dyes.

Materials and Reagents:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.8. Avoid buffers containing primary amines like Tris.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water). THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.

-

Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared).

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Preparation of Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex briefly.

-

Reaction Setup:

-

In a separate microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to the desired final volume and concentration.

-

Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a common starting point for optimization.

-

Add the catalyst premix to the reaction mixture. A final concentration of 0.1-0.5 mM CuSO₄ is typically effective.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 5-10 mM. This reduces Cu(II) to the active Cu(I) catalyst.

-

Gently mix the solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours, protected from light. The optimal reaction time may vary depending on the protein and concentrations of reactants.

-

-

Purification:

-

Remove the unreacted dye and catalyst components by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Alternatively, purify the labeled protein by dialysis against the storage buffer.

-

-

Analysis:

-

Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and at the excitation maximum of TAMRA (~553 nm).

-

The degree of labeling can be calculated using the Beer-Lambert law with the respective extinction coefficients.

-

Further analysis by SDS-PAGE with in-gel fluorescence scanning can visualize the labeled protein.

-

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Excitation and Emission Spectra of TAMRA-PEG2-N3

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a detailed overview of the spectral properties of TAMRA-PEG2-N3, a widely used fluorescent probe. This document outlines its core spectroscopic characteristics, detailed experimental protocols for its use, and visual diagrams of key processes.

Introduction to this compound

5-Carboxytetramethylrhodamine (TAMRA) is a bright, photostable red-fluorescent dye frequently used for labeling proteins, peptides, and nucleic acids. The this compound derivative incorporates a two-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) (-N3) group. The PEG linker enhances aqueous solubility and provides spatial separation between the fluorophore and the target molecule, minimizing potential quenching or steric hindrance. The azide group enables covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] These characteristics make this compound a versatile tool for selectively labeling and visualizing biomolecules in complex biological systems.

Spectroscopic Properties

The fluorescence of TAMRA is characterized by a strong absorption in the green-yellow region of the visible spectrum and an intense orange-red emission. Its spectral properties are largely insensitive to pH in the physiological range. The key quantitative spectral data for TAMRA-azide derivatives, compiled from various suppliers, are summarized below. Minor variations in reported maxima can occur due to differences in solvent, conjugation state, and the specific isomer (5-TAMRA vs. 6-TAMRA).

| Parameter | Value | Solvent/Condition | Source(s) |

| Excitation Maximum (λex) | 540 - 553 nm | MeOH, DMSO, or DMF | [3][4][5][6][7][8] |

| Emission Maximum (λem) | 565 - 580 nm | MeOH, DMSO, or DMF | [1][3][4][5][6][8] |

| Molar Extinction Coefficient (ε) | 84,000 - 92,000 L·mol⁻¹·cm⁻¹ | DMSO or DMF | [3][4][5][9] |

| Fluorescence Quantum Yield (ΦF) | ~0.1 | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for the characterization and application of this compound.

This protocol describes the determination of fluorescence spectra using a spectrofluorometer.

A. Materials and Equipment:

-

This compound

-

Spectroscopy-grade solvent (e.g., DMSO, DMF, or Methanol)

-

Quartz cuvettes

-

Spectrofluorometer with a xenon arc lamp or laser excitation source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

B. Sample Preparation:

-

Prepare a stock solution of this compound by dissolving the solid compound in a suitable solvent (e.g., DMSO) to a concentration of 1-10 mM.[10] Store this stock solution at -20°C, protected from light.[4]

-

Prepare a dilute working solution (e.g., 1-10 µM) in the desired final solvent for measurement. The final absorbance at the excitation maximum should be below 0.1 to minimize inner filter effects.

C. Instrument Setup:

-

Turn on the spectrofluorometer and allow the light source to stabilize (typically 30 minutes for a xenon lamp).[11]

-

Set the instrument parameters, including slit widths for both excitation and emission monochromators (e.g., 2-5 nm), scan speed, and detector voltage (sensitivity).[11]

D. Measurement Procedure:

-

Emission Spectrum Measurement:

-

Place a cuvette with the solvent blank in the sample holder and record a blank spectrum to check for solvent-related fluorescence or Raman scattering.

-

Replace the blank with the this compound sample cuvette.

-

Set the excitation monochromator to the expected absorption maximum (e.g., 546 nm).[4][12]

-

Scan the emission monochromator across a wavelength range that covers the expected emission (e.g., 550 nm to 700 nm). The resulting plot of intensity versus wavelength is the emission spectrum.[12]

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum emission determined from the previous step (e.g., 579 nm).[4][12]

-

Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 480 nm to 570 nm). The resulting plot of intensity versus wavelength is the excitation spectrum, which should closely resemble the absorption spectrum.[12]

-

This protocol outlines a general procedure for labeling an alkyne-containing biomolecule with this compound.

A. Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent: Sodium Ascorbate (B8700270) (prepare fresh)

-

Copper-chelating ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). Note: TBTA requires DMSO for solubility, while THPTA is water-soluble.[13]

-

Reaction Buffer (e.g., PBS, Tris buffer)

B. Reagent Preparation:

-

This compound Stock (10 mM): Dissolve in DMSO.

-

Alkyne-Biomolecule: Dissolve in an appropriate aqueous buffer.

-

CuSO₄ Stock (20-50 mM): Dissolve in water.

-

Ligand Stock (100 mM THPTA or 2 mM TBTA): Dissolve THPTA in water. Dissolve TBTA in 1:4 DMSO:t-butanol.[13][14]

-

Sodium Ascorbate Stock (100-300 mM): Prepare fresh by dissolving in water immediately before use.[13]

C. Labeling Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

-

Add the this compound stock solution. An excess of the azide (4-50 equivalents) is often used.[13]

-

Add the ligand stock solution (e.g., THPTA).

-

Add the CuSO₄ stock solution. The ligand and copper can be pre-mixed for several minutes before adding to the reaction.[13]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]

-

Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.[13][14]

-

Upon completion, the labeled biomolecule can be purified from excess reagents using methods appropriate for the sample, such as ethanol (B145695) precipitation (for DNA), size-exclusion chromatography, or dialysis.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows and chemical reactions described in this guide.

Caption: Workflow for Fluorescence Spectroscopy.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. Buy this compound (EVT-12518900) [evitachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 5. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]

- 6. biotium.com [biotium.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. TAMRA-PEG3-N3 | CAS:1228100-59-1 | Biopharma PEG [biochempeg.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. 5-TAMRA azide | AAT Bioquest [aatbio.com]

- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 12. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 13. broadpharm.com [broadpharm.com]

- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG2 Linker in Tamra-peg2-N3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tamra-peg2-N3, a versatile fluorescent probe, with a specific focus on the integral role of its polyethylene (B3416737) glycol (PEG) linker. We will delve into its chemical properties, applications in bioconjugation, and provide detailed experimental protocols for its use.

Core Concepts: Understanding the Tripartite Structure

This compound is a molecule comprised of three key functional components:

-

TAMRA (Tetramethylrhodamine): A bright, photostable orange-red fluorescent dye that serves as the reporter module.[1] It is widely used in various fluorescence-based applications due to its high extinction coefficient and good quantum yield.[1][2]

-

PEG2 Linker: A short, hydrophilic diethylene glycol spacer. This component is crucial for the overall performance of the probe, significantly influencing its physical and biological properties.

-

Azide (B81097) (N3): A reactive functional group that enables the covalent attachment of the probe to other molecules via "click chemistry".[3][4]

The strategic combination of these three moieties makes this compound a powerful tool for the specific labeling and visualization of biomolecules in complex biological systems.

The Functional Significance of the PEG2 Linker

The inclusion of the PEG2 linker is not merely a structural element but a key determinant of the probe's efficacy and versatility. Its primary roles include:

-

Enhanced Solubility: Polyethylene glycol is well-known for its hydrophilicity. The PEG2 linker imparts improved water solubility to the otherwise hydrophobic TAMRA dye, facilitating its use in aqueous biological buffers and reducing the risk of aggregation.[5]

-

Reduced Steric Hindrance: The flexible PEG spacer physically separates the bulky TAMRA fluorophore from the azide reactive group. This separation minimizes steric hindrance, allowing for more efficient and rapid reaction between the azide and its target alkyne-modified biomolecule.

-

Improved Biocompatibility and Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a widely used strategy in drug development to improve the pharmacokinetic properties of molecules. Even a short PEG linker can help to reduce non-specific binding to proteins and cell membranes, leading to lower background signals in imaging applications and potentially improved in vivo stability.

-

Maintained Fluorophore Performance: By distancing the TAMRA dye from the biomolecule it is labeling, the PEG linker can help to prevent quenching of the fluorescence that might occur due to interactions with certain amino acid residues or other parts of the target molecule.

Quantitative Data: Spectroscopic and Physicochemical Properties

The following table summarizes the key quantitative properties of TAMRA and its derivatives. While the exact values for this compound may show slight variations depending on the solvent and conjugation state, the data for closely related TAMRA compounds provide a reliable reference.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~546 - 555 nm | [6][7][8] |

| Emission Maximum (λem) | ~571 - 580 nm | [3][6][9] |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | [6][8][10] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.7 | [1][6][8] |

| Molecular Formula | C₃₁H₃₄N₆O₆ | [4] |

| Molecular Weight | 586.64 g/mol | [4] |

Note: The spectral characteristics of TAMRA dyes can be influenced by factors such as solvent polarity, pH, and conjugation to a biomolecule.[1]

Experimental Protocols

This section provides detailed methodologies for the application of this compound in bioconjugation, specifically focusing on the labeling of proteins through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

General Protocol for Labeling Alkyne-Modified Proteins with this compound

This protocol outlines the steps for covalently attaching this compound to a protein that has been previously modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (reducing agent)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., size-exclusion chromatography, SEC)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of TCEP or a 100 mM stock solution of sodium ascorbate in deionized water. Prepare this solution fresh.

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-5 mg/mL) with the reaction buffer.

-

Add this compound stock solution to achieve a final concentration that is in molar excess to the protein (e.g., 5-20 fold molar excess).

-

Prepare the "click" catalyst premix by adding the reagents in the following order, vortexing briefly after each addition:

-

CuSO₄ (to a final concentration of 1 mM)

-

TBTA (to a final concentration of 0.1 mM)

-

TCEP or Sodium Ascorbate (to a final concentration of 1 mM)

-

-

Add the catalyst premix to the protein-dye mixture.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle mixing during incubation can improve reaction efficiency.

-

-

Purification:

-

Separate the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

-

-

Characterization (Optional):

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).

-

Workflow for Labeling Cell Surface Proteins

This workflow describes the metabolic labeling of cell surface glycoproteins with an azide-containing sugar, followed by detection with an alkyne-modified this compound (for this specific workflow, an alkyne-functionalized TAMRA-PEG would be used, but the principle of click chemistry remains the same).

Materials:

-

Mammalian cells in culture

-

Azide-modified sugar (e.g., peracetylated N-azidoacetylgalactosamine, Ac₄GalNAz)

-

Alkyne-functionalized fluorescent probe (e.g., an alkyne-TAMRA-PEG derivative)

-

Cell culture medium

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

-

Imaging medium

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of the azide-modified sugar for 1-3 days to allow for its incorporation into cell surface glycoproteins.

-

-

Click Reaction:

-

Wash the cells with PBS to remove unincorporated sugar.

-

Prepare the click reaction cocktail containing the alkyne-functionalized TAMRA probe, copper sulfate, a reducing agent, and a copper ligand in a biocompatible buffer.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature.

-

-

Washing and Fixation:

-

Wash the cells multiple times with PBS to remove unreacted reagents.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

-

Imaging:

-

Wash the cells with PBS and mount them in an appropriate imaging medium.

-

Visualize the labeled cell surface proteins using fluorescence microscopy.

-

Visualizations: Diagrams of Key Processes

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental workflows described above.

Caption: Workflow for labeling an alkyne-modified protein with this compound.

Caption: Workflow for labeling cell surface glycoproteins using metabolic labeling and click chemistry.

Conclusion

This compound is a highly effective and versatile fluorescent probe for the targeted labeling of biomolecules. The integral PEG2 linker is a critical component that enhances the probe's solubility, reduces steric hindrance, and improves its overall performance in biological applications. The combination of a bright and stable fluorophore, a biocompatible linker, and a highly specific reactive group makes this compound an invaluable tool for researchers in cell biology, proteomics, and drug discovery. A thorough understanding of its properties and the principles of its application, as outlined in this guide, will enable scientists to leverage its full potential in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. BioActs Official Website [bioacts.com]

- 3. Buy this compound (EVT-12518900) [evitachem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abcam.cn [abcam.cn]

- 6. 5-TAMRA NHS | Fluorescent Probes: R&D Systems [rndsystems.com]

- 7. TAMRA-PEG3-N3 | CAS:1228100-59-1 | Biopharma PEG [biochempeg.com]

- 8. benchchem.com [benchchem.com]

- 9. 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]

- 10. interchim.fr [interchim.fr]

An In-depth Technical Guide to Tamra-peg2-N3 for Fluorescent Labeling of Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tamra-peg2-N3, a fluorescent labeling reagent, and its application in the precise and efficient labeling of biomolecules. This compound is a versatile tool for researchers engaged in proteomics, genomics, and drug discovery, enabling the visualization and tracking of biological molecules in a variety of experimental settings.

Introduction to this compound

This compound is a fluorescent probe consisting of three key components: the well-characterized TAMRA (tetramethylrhodamine) fluorophore, a short polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) (N3) group.[1] The TAMRA dye provides a bright, orange-red fluorescence, while the hydrophilic PEG spacer enhances solubility in aqueous solutions and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule. The terminal azide group is the key to its utility, allowing for covalent attachment to biomolecules through highly specific and efficient "click chemistry" reactions.[1]

Physicochemical and Spectral Properties

The fundamental properties of this compound are summarized in the table below. The spectral characteristics are based on the parent TAMRA dye and may exhibit slight variations depending on the solvent, pH, and conjugation state.

| Property | Value | Reference |

| Molecular Formula | C31H34N6O6 | [2] |

| Molecular Weight | 586.65 g/mol | [2] |

| Appearance | Dark red solid | [1] |

| Solubility | Soluble in DMSO, DMF, and Methanol | [1] |

| Excitation Maximum (λex) | ~555 - 565 nm | [3] |

| Emission Maximum (λem) | ~580 nm | [1][3] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ (for 5-TAMRA) | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 (for 5-TAMRA) | [4] |

| Storage | Store at -20°C, protected from light and moisture | [5] |

Mechanism of Labeling: Click Chemistry

This compound is designed for bioorthogonal labeling, meaning its reactive azide group will not interact with native functional groups found in biological systems. Instead, it participates in highly specific "click" reactions with a complementary alkyne-functionalized molecule. This allows for the precise labeling of biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group. There are two primary forms of azide-alkyne click chemistry utilized with this compound:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that employs a copper(I) catalyst to form a stable triazole linkage between the azide of this compound and a terminal alkyne on the target biomolecule.[1][6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.[6] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for in vivo labeling and applications where copper toxicity is a concern.

Below are diagrams illustrating these two key labeling reactions.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.

References

An In-depth Technical Guide to Bioconjugation using TAMRA-PEG2-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule, is a cornerstone of modern biomedical research and drug development. The ability to specifically attach probes, tags, or therapeutic agents to proteins, nucleic acids, and other biological macromolecules has revolutionized our understanding of complex biological processes and enabled the creation of novel diagnostics and therapeutics. This guide provides a comprehensive technical overview of bioconjugation using TAMRA-PEG2-N3, a versatile fluorescent labeling reagent.

This compound is a molecule comprised of three key functional components:

-

TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that emits in the orange-red region of the visible spectrum. This allows for sensitive and specific detection in a variety of fluorescence-based applications.

-

PEG2 (a two-unit polyethylene (B3416737) glycol spacer): This hydrophilic linker enhances the aqueous solubility of the molecule and provides spatial separation between the fluorophore and the target biomolecule. This separation minimizes potential steric hindrance and reduces the likelihood of the dye interfering with the biomolecule's function.

-

N3 (an azide (B81097) group): This functional group is the key to the molecule's utility in bioconjugation. The azide moiety enables highly specific and efficient covalent bond formation with alkyne-containing molecules through a set of bioorthogonal reactions known as "click chemistry".

This guide will delve into the principles of click chemistry, provide detailed protocols for bioconjugation using this compound, present key quantitative data, and illustrate the experimental workflows with clear diagrams.

The Power of Click Chemistry in Bioconjugation

The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, producing minimal byproducts.[1][2] These characteristics make them ideal for bioconjugation, where reactions must proceed efficiently in complex biological mixtures without cross-reacting with other functional groups present in biomolecules. The most common form of click chemistry utilized with this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the formation of a stable triazole ring from the reaction between an azide (like the one on this compound) and a terminal alkyne, which must be incorporated into the target biomolecule. This reaction is catalyzed by Cu(I) ions.

Quantitative Data

The following table summarizes the key physicochemical and spectroscopic properties of TAMRA, which are representative of the this compound conjugate. It is important to note that the local chemical environment and conjugation to a biomolecule can cause slight shifts in the spectral properties.

| Property | Value |

| Molecular Formula of this compound | C₃₁H₃₄N₆O₆ |

| Molecular Weight of this compound | 586.65 g/mol |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~580 nm |

| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.3 - 0.5 |

| Recommended Storage | Store at -20°C, protected from light |

Experimental Protocols

This section provides a detailed protocol for the labeling of an alkyne-modified protein with this compound using a copper-catalyzed click reaction. This protocol is a general guideline and may require optimization for specific proteins and applications.

Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via CuAAC

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Deionized water

-

Sodium Acetate (B1210297) (3 M, pH 5.2)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

-

Preparation of Stock Solutions:

-

This compound Stock (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.

-

Copper(II) Sulfate Stock (50 mM): Dissolve copper(II) sulfate pentahydrate in deionized water.

-

THPTA Stock (250 mM): Dissolve THPTA in deionized water.

-

Sodium Ascorbate Stock (500 mM): Prepare fresh by dissolving sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein (to a final concentration of 1-10 µM)

-

This compound stock solution (to a final concentration of 10-50 µM; a 5-10 fold molar excess over the protein is a good starting point)

-

Copper(II) sulfate stock solution (to a final concentration of 1 mM)

-

THPTA stock solution (to a final concentration of 5 mM)

-

-

Vortex the mixture gently.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be performed with gentle shaking. Protect the reaction from light.

-

-

Purification of the Labeled Protein:

-

Ethanol Precipitation (for smaller proteins/peptides):

-

Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the reaction mixture.

-

Add 3 volumes of ice-cold absolute ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with cold 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend in a suitable buffer.

-

-

Size-Exclusion Chromatography (for larger proteins):

-

Equilibrate a suitable size-exclusion column (e.g., Sephadex G-25) with the desired buffer.

-

Apply the reaction mixture to the column.

-

Collect fractions and monitor the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA). The first colored fractions will contain the labeled protein.

-

-

Dialysis:

-

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off.

-

Dialyze against a large volume of the desired buffer at 4°C with several buffer changes to remove unreacted dye and catalyst.

-

-

-

Characterization:

-

Spectrophotometric Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~555 nm).

-

SDS-PAGE and In-Gel Fluorescence: Analyze the purified conjugate by SDS-PAGE. The labeled protein can be visualized by its fluorescence using a gel imager with appropriate excitation and emission filters, and by Coomassie or silver staining for total protein.

-

Mass Spectrometry: Confirm the covalent modification and determine the exact mass of the conjugate.

-

Protocol 2: Purification and Analysis of TAMRA-Labeled Peptides by RP-HPLC

Materials:

-

Crude TAMRA-labeled peptide solution

-

Reverse-phase HPLC system with a C18 column

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Sample Preparation:

-

Dissolve the crude labeled peptide in a small volume of a solvent compatible with the HPLC mobile phase (e.g., a mixture of Solvent A and B).

-

Filter the sample through a 0.22 µm syringe filter.

-

-

HPLC Purification:

-

Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 30 minutes).

-

Monitor the elution profile at two wavelengths: 220 nm (for the peptide backbone) and ~555 nm (for the TAMRA label).

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak that absorbs at both wavelengths.

-

Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the TAMRA-labeled peptide.

-

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling an alkyne-modified protein with this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

Caption: Simplified schematic of the CuAAC reaction.

References

An In-depth Technical Guide to Tamra-peg2-N3: Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tamra-peg2-N3, a versatile fluorescent probe, detailing its core applications in molecular biology, bioconjugation, and cellular imaging. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Introduction to this compound

This compound is a fluorescent labeling reagent that consists of three key components: a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) (N3) group.[1][2] The TAMRA moiety provides a bright, orange-red fluorescence, making it readily detectable in a variety of biological assays. The hydrophilic PEG spacer enhances the water solubility of the molecule and provides a flexible linker, which can reduce steric hindrance when labeling sensitive biomolecules.[3][4] The azide group is the reactive handle that enables the covalent attachment of the dye to other molecules through "click chemistry," a set of bioorthogonal reactions.[1][5]

This combination of features makes this compound a powerful tool for researchers in molecular biology, chemical biology, and drug development for applications such as labeling proteins, nucleic acids, and other biomolecules for visualization and quantification.[1][2]

Physicochemical and Spectroscopic Properties

The utility of a fluorescent probe is largely determined by its physicochemical and spectroscopic characteristics. The properties of this compound and related TAMRA-azide derivatives are summarized below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results.

| Property | Value | References |

| Molecular Formula | C31H34N6O6 | [5] |

| Molecular Weight | 586.64 g/mol | [5] |

| Excitation Maximum (λex) | ~541 - 553 nm | [6][7][8] |

| Emission Maximum (λem) | ~565 - 579 nm | [7][8][9][10] |

| Molar Extinction Coefficient (ε) | ~80,000 - 91,000 M⁻¹cm⁻¹ | [6][7][8][9][10][11] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [1][6] |

| Solubility | Soluble in DMSO, DMF, Methanol | [6][9][10] |

Note: The exact spectral characteristics can be influenced by factors such as the solvent, pH, and the nature of the conjugated biomolecule.

Core Applications and Experimental Protocols

The primary application of this compound lies in its ability to be covalently attached to biomolecules containing a compatible reactive group, most commonly an alkyne. This is achieved through click chemistry, which offers high specificity and efficiency.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an azide (like that on this compound) and a terminal alkyne. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

This protocol provides a general procedure for labeling alkyne-modified oligonucleotides with this compound.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

DMSO (anhydrous)

-

2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

-

5 mM Sodium Ascorbate (B8700270) in water (freshly prepared)

-

10 mM Copper(II) sulfate-TBTA complex in 55% DMSO

-

Nuclease-free water

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a fresh 5 mM solution of sodium ascorbate in nuclease-free water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 20-200 µM.

-

Add 2M TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to a final volume of 50% of the total reaction volume and vortex to mix.

-

Add the this compound stock solution to a final concentration that is 1.5 times the concentration of the oligonucleotide. Vortex to mix.

-

-

Catalyst Addition:

-

Add the 5 mM sodium ascorbate solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas the solution by bubbling a gentle stream of inert gas through the mixture for 30-60 seconds.

-

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Flush the headspace of the tube with inert gas and cap it tightly.

-

-

Incubation:

-

Vortex the reaction mixture thoroughly.

-

Incubate the reaction at room temperature overnight. If precipitation occurs, the mixture can be heated to 80°C for a few minutes to redissolve the precipitate.

-

-

Purification:

-

Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate (B79767) in acetone.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge to pellet the labeled oligonucleotide, discard the supernatant, and wash the pellet with acetone.

-

Air dry the pellet and resuspend in a suitable buffer.[12][13]

-

This protocol outlines a general procedure for labeling proteins that have been modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)

-

50 mM Sodium Ascorbate in water (freshly prepared)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a fresh 50 mM solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the solution of the alkyne-modified protein. The volume should not exceed 1/3 of the total reaction volume.

-

Add the 1.5x protein labeling buffer.

-

Add the this compound stock solution to achieve a desired molar excess over the protein (typically 3-10 fold excess). Vortex gently to mix.

-

-

Catalyst Addition:

-

Degas the mixture by purging with a gentle stream of inert gas for 10-20 seconds.

-

Add the 50 mM sodium ascorbate solution.

-

Flush the headspace of the tube with inert gas and cap it tightly.

-

-

Incubation:

-

Vortex the reaction mixture gently.

-

Incubate at room temperature for 8-16 hours.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.[14]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react spontaneously with an azide, eliminating the need for a cytotoxic copper catalyst.[5] This makes SPAAC particularly well-suited for labeling biomolecules in living cells and organisms.

While a detailed, step-by-step protocol for SPAAC with this compound was not found in the search results, the general principle involves mixing the azide-containing this compound with a biomolecule that has been modified with a strained cyclooctyne in a suitable buffer and incubating at room temperature or 37°C.[5]

Visualization of Experimental Workflows and Signaling Pathways

The ability to fluorescently label specific biomolecules with this compound opens up a wide range of applications for visualizing and quantifying biological processes. The following diagrams, generated using the DOT language, illustrate some of these key applications.

Workflow for Labeling and Imaging a Protein of Interest

This workflow demonstrates the general steps involved in labeling a target protein with this compound and subsequently imaging it within a cell.

Caption: General workflow for protein labeling and cellular imaging.

Förster Resonance Energy Transfer (FRET) for Studying Protein-Protein Interactions

FRET is a powerful technique for studying the proximity of two molecules.[15][16][17][18][19] In this example, a donor fluorophore (e.g., GFP) is attached to one protein, and an acceptor fluorophore (this compound) is attached to its potential binding partner. If the proteins interact, bringing the fluorophores within close proximity (typically 1-10 nm), energy transfer can occur from the excited donor to the acceptor. This results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence, which can be measured to quantify the interaction.

Caption: Principle of FRET for detecting protein-protein interactions.

Tracking Drug Delivery with this compound

Fluorescently labeling a drug molecule or its delivery vehicle with this compound allows for the visualization and tracking of its biodistribution, cellular uptake, and intracellular trafficking.[20][21] This is a critical application in drug development for assessing the efficacy and safety of new therapeutic agents.

Caption: Schematic of tracking a TAMRA-labeled drug delivery system.

Conclusion

This compound is a highly valuable and versatile tool for researchers in molecular biology and drug development. Its bright and stable fluorescence, coupled with the specificity and efficiency of click chemistry, enables a wide array of applications, from the fundamental study of biomolecular interactions to the preclinical evaluation of therapeutic candidates. The protocols and conceptual workflows provided in this guide serve as a starting point for the successful implementation of this compound in your research endeavors.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Buy this compound (EVT-12518900) [evitachem.com]

- 3. TAMRA-PEG3-N3 | CAS:1228100-59-1 | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TAMRA azide, 5-isomer, 825651-66-9 | BroadPharm [broadpharm.com]

- 7. TAMRA-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. TAMRA-PEG3-Azide, 1228100-59-1 | BroadPharm [broadpharm.com]

- 9. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]

- 10. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 11. 5-TAMRA azide | AAT Bioquest [aatbio.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. [PDF] Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions | Semantic Scholar [semanticscholar.org]

- 16. Imaging protein-protein interactions by Fluorescence Resonance Energy Transfer (FRET) microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Imaging protein-protein interactions by fluorescence resonance energy transfer (FRET) microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Editorial: Molecular imaging for tracking drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of TAMRA-PEG2-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction to TAMRA-PEG2-N3

This compound is a fluorescent dye derivative used in bioconjugation and molecular labeling applications.[1][2] Its utility lies in the presence of a terminal azide (B81097) (-N3) group, which allows for covalent attachment to other molecules via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[1] While invaluable in research, the azide functional group imparts specific hazards that necessitate stringent safety protocols. Organic azides are energy-rich molecules and should be treated as potentially explosive.[3][4]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its azide functional group.

-

Explosion Hazard: Organic azides are known to be sensitive to heat, light, pressure, and shock, which can lead to violent decomposition.[3][4] While larger molecules with a higher carbon-to-nitrogen ratio tend to be less volatile, all organic azides should be handled as potentially explosive.[5] The "Rule of Six" suggests that having at least six carbon atoms for each energetic group, like an azide, can render the compound relatively safer.[6]

-

Toxicity: The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[3][4] While the toxicity of this compound as a whole molecule is not established, exposure should be minimized.

-

Formation of Hazardous Byproducts:

-

Hydrazoic Acid: Contact with acids can lead to the formation of hydrazoic acid (HN3), which is a highly toxic and explosive gas.[6][7]

-

Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts can form highly shock-sensitive and explosive metal azides.[3][6] This is a critical consideration in both experimental setup and waste disposal.

-

Halogenated Solvent Incompatibility: The use of chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) can result in the formation of extremely unstable di- and tri-azidomethane.[3][4][5]

-

Quantitative Data Summary

Specific quantitative safety data for this compound is not available. The following table summarizes general safety considerations for organic azides.

| Parameter | General Guideline for Organic Azides | Source |

| Toxicity (as NaN3) | LD50 (oral, rat): 27 mg/kg | [3] |

| Storage Temperature | Store below room temperature, at -18°C or -20°C is common practice. | [3][6] |

| Storage Conditions | In the dark, in a tightly sealed container. | [3][4] |

| Solvent for Storage | If stored in solution, do not exceed a concentration of 1M. | [3][6] |

Safe Handling and Experimental Protocols

Adherence to the following protocols is mandatory when working with this compound and other organic azides.

| PPE | Specification | Rationale |

| Eye Protection | Chemical splash goggles. | Protects against splashes of the compound and solvents. |

| Hand Protection | Nitrile gloves (double-gloving is recommended). | Prevents skin contact and absorption. |

| Body Protection | Flame-resistant lab coat. | Protects against splashes and provides a barrier in case of fire. |

| Additional | A blast shield should be used when working with neat azides or on a larger scale. | Provides protection from potential explosions. |

-

Work in a Designated Area: All work with this compound should be conducted in a certified chemical fume hood.[5][7]

-

Use Appropriate Utensils: Never use metal spatulas or other metal instruments to handle azides, as this can lead to the formation of explosive metal azides.[5][6][7] Use plastic, ceramic, or glass spatulas.

-

Avoid Incompatible Materials:

-

Control of Quantities: Work with the smallest possible quantities of the azide compound.[5] Scaling up reactions requires a thorough risk assessment and approval from the principal investigator or safety officer.[5][7]

-

Purification: Avoid distillation and sublimation for purification.[3][4] Use techniques like extraction and precipitation. Column chromatography should be used with caution as the stationary phase could potentially contribute to decomposition.[3]

-

Store this compound in a cool, dark, and well-ventilated area, away from incompatible materials. A temperature of -20°C is recommended.

-

Ensure the container is clearly labeled with the compound name and a warning about its potential explosive nature.

-

Azide-containing waste must be collected in a separate, clearly labeled waste container.[4][6]

-

NEVER pour azide waste down the drain.[7] Azides can react with lead or copper in the plumbing to form highly explosive metal azides.[7]

-

Do not mix azide waste with acidic waste.[6]

-

For disposal, organic azides should ideally be converted to a more stable derivative, such as an amine, before being collected for chemical waste pickup.[6] Consult your institution's EH&S for specific procedures.

Emergency Procedures

-

Spill:

-

For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

-

Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water.

-

Collect all contaminated materials in a labeled hazardous waste container.

-

For a large spill, evacuate the area and contact your institution's emergency response team.

-

-

Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Visualizations

Caption: Safe Handling Workflow for this compound.

Caption: Emergency Response Decision Tree.

References

The Azide Group in TAMRA-PEG2-N3: A Technical Guide to its Function in Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the function of the azide (B81097) group on the TAMRA-PEG2-N3 molecule, a versatile tool in modern biochemical and pharmaceutical research. We will delve into the core principles of its reactivity, provide quantitative data, detailed experimental protocols, and visual representations of its application in studying cellular signaling pathways.

Core Functionality: The Azide Group as a Bioorthogonal Handle

The this compound molecule is a trifunctional reagent comprising a TAMRA (tetramethylrhodamine) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (-N3) group. The primary role of the azide group is to serve as a bioorthogonal chemical handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This allows for the precise covalent labeling of target biomolecules that have been functionalized with a complementary reactive group, typically an alkyne.

The azide group's utility stems from its bioorthogonality; it is essentially absent in biological systems and does not react with native functional groups found in cells and tissues. This inertness ensures that labeling is highly specific to the intended target, minimizing off-target effects and background signal.

The two main types of click chemistry reactions involving the azide group of this compound are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst. CuAAC is known for its rapid reaction rates and high yields. However, the cytotoxicity of the copper catalyst often limits its application in living cells.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), as the alkyne reaction partner. The inherent ring strain of the cyclooctyne is sufficient to drive the reaction forward without the need for a catalyst, making it ideal for live-cell imaging and in vivo applications.

The other components of the this compound molecule play crucial supporting roles. The TAMRA dye provides a bright and photostable fluorescent signal for detection, while the PEG2 spacer enhances aqueous solubility and provides a flexible linker that minimizes steric hindrance between the dye and the labeled biomolecule.

Data Presentation: Properties and Reaction Parameters

Quantitative understanding of the components and their interactions is critical for successful experimental design. The following tables summarize key data for this compound and its associated reactions.

| Property | Value |

| Molecular Formula | C31H34N6O6 |

| Molecular Weight | 586.65 g/mol |

| Appearance | Dark red solid |

| Solubility | Soluble in DMSO, DMF |

| Storage Conditions | Store at -20°C, protect from light |

Table 1: Physical and Chemical Properties of this compound.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~553-556 nm | The exact maximum can vary slightly depending on the solvent and conjugation state. |

| Emission Maximum (λem) | ~575-580 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Fluorescence Quantum Yield (Φ) | 0.3–0.5 (unconjugated) | Represents the efficiency of the fluorescence process. The quantum yield can be affected by the local environment and may decrease upon conjugation due to quenching effects. |

Table 2: Spectral Properties of the TAMRA Moiety.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Partner | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |

| Catalyst Required | Yes (Copper(I)) | No |

| Biocompatibility | Limited in live cells due to copper toxicity | High, suitable for live-cell and in vivo imaging |

| Reaction Kinetics | Generally faster | Slower than CuAAC, but rates are improving with the development of new strained alkynes. |

| Typical Reaction Time | Minutes to a few hours | 1 to 24 hours |

Table 3: Comparison of CuAAC and SPAAC Reactions.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in labeling experiments. Below are representative protocols for both CuAAC and SPAAC.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol is adapted for the labeling of a purified protein that has been modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Protein purification resin (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM.

-

Add the this compound stock solution to a final concentration of 50-100 µM (a 5-10 fold molar excess over the protein).

-

Premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA). Add this catalyst solution to the reaction mixture to a final copper concentration of 100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the excess this compound and other reaction components by purifying the labeled protein using an appropriate method, such as size-exclusion chromatography.

-

-

Analysis:

-

Confirm the successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning, or by measuring the absorbance and fluorescence of the purified protein conjugate.

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a DBCO-Modified Protein in Live Cells

This protocol describes the labeling of a protein that has been genetically engineered to contain a DBCO group within a live cellular context.

Materials:

-

Cells expressing the DBCO-modified protein of interest

-

This compound

-

Anhydrous DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

-

Cell Labeling:

-

Culture the cells expressing the DBCO-modified protein to the desired confluency in a suitable imaging dish or plate.

-

Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Remove the existing culture medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the labeling medium and wash the cells 2-3 times with pre-warmed PBS or cell culture medium to remove any unbound this compound.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., excitation at ~555 nm and emission at ~580 nm).

-

Visualization of Signaling Pathways and Experimental Workflows

The bioorthogonal nature of the azide-alkyne cycloaddition makes this compound a powerful tool for visualizing and studying dynamic cellular processes, such as signaling pathways. By metabolically or genetically incorporating an alkyne-containing reporter into a protein of interest, its localization, trafficking, and interactions can be monitored in real-time.

Experimental Workflow for Bioorthogonal Labeling and Imaging

The general workflow for labeling and imaging a target protein using this compound and click chemistry is depicted below.

Caption: A generalized experimental workflow for bioorthogonal labeling.

Application in Studying the ERK Signaling Pathway

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is common in cancer. Bioorthogonal labeling with probes like this compound can be used to visualize and quantify the activity and localization of key components of this pathway, such as ERK.

For instance, an alkyne-modified analog of an ATP-competitive ERK inhibitor can be used to covalently label active ERK in cells. Subsequent reaction with this compound via click chemistry allows for the fluorescent visualization of the active ERK population.

An In-Depth Technical Guide to Tamra-peg2-N3 for Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tamra-peg2-N3, a versatile fluorescent probe, for applications in chemical biology. It covers the core principles of its function, detailed experimental protocols, and its application in studying cellular signaling pathways.

Introduction to this compound

This compound is a fluorescent labeling reagent that combines the bright and photostable fluorophore, Tetramethylrhodamine (TAMRA), with a hydrophilic polyethylene (B3416737) glycol (PEG) linker and a bioorthogonal azide (B81097) (N3) functional group.[1] This trifunctional design makes it an invaluable tool for researchers seeking to fluorescently tag and visualize biomolecules in complex biological systems.

The TAMRA moiety provides a strong fluorescent signal in the orange-red spectrum, making it readily detectable by common fluorescence microscopy and spectroscopy instrumentation.[2][3] The PEG linker enhances the water solubility of the molecule and minimizes steric hindrance, thereby improving conjugation efficiency and reducing non-specific interactions.[1] The terminal azide group allows for highly specific and efficient covalent attachment to alkyne-modified biomolecules via "click chemistry," a set of bioorthogonal reactions that proceed with high yield under mild, biologically compatible conditions.[1][4]

Core Properties and Data

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C31H34N6O6 | [4] |

| Molecular Weight | 586.64 g/mol | [4] |

| Excitation Maximum (λex) | ~555 nm | [2] |

| Emission Maximum (λem) | ~580 nm | [2] |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | 0.3 - 0.5 | [2] |

| Reactive Group | Azide (-N3) | [1][4] |

| Solubility | Soluble in DMSO, DMF | [5] |

Mechanism of Action: Click Chemistry

This compound is primarily utilized in two types of click chemistry reactions for bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between the terminal azide of this compound and a terminal alkyne on a target biomolecule. This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the copper(I) from oxidation and enhance reaction efficiency.[6][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN) incorporated into the biomolecule.[4][8][9] The high ring strain of the cyclooctyne allows it to react spontaneously with the azide of this compound without the need for a metal catalyst. This is particularly advantageous for in vivo labeling experiments where the cytotoxicity of copper is a concern.[10][11]

Experimental Protocols

The following are detailed protocols for labeling proteins and nucleic acids with this compound.

Protein Labeling via CuAAC

This protocol describes the labeling of a protein containing a terminal alkyne modification.

Materials:

-

Alkyne-modified protein (in a copper-free buffer, e.g., PBS pH 7.4)

-

This compound (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

-

Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

-

Desalting column (e.g., PD-10)

Protocol:

-

Prepare the Protein Solution: Dilute the alkyne-modified protein to a final concentration of 1 mg/mL in a copper-free buffer.

-

Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail by adding the following components in the order listed. Vortex briefly after each addition.

-

To 100 µL of the protein solution, add:

-

2 µL of 50 mM CuSO4

-

2 µL of 50 mM THPTA

-

1 µL of 10 mM this compound

-

-

-

Initiate the Reaction: Add 2 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture to initiate the click reaction. Vortex briefly.

-

Incubation: Incubate the reaction at room temperature for 1 hour with gentle shaking, protected from light.

-

Purification: Remove the excess reagents and purify the TAMRA-labeled protein using a desalting column according to the manufacturer's instructions.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~555 nm (for TAMRA concentration).

| Reagent | Stock Concentration | Final Concentration |

| Alkyne-Protein | 1 mg/mL | ~0.9 mg/mL |

| This compound | 10 mM | 100 µM |

| CuSO4 | 50 mM | 1 mM |

| THPTA | 50 mM | 1 mM |

| Sodium Ascorbate | 100 mM | 2 mM |

Nucleic Acid Labeling via SPAAC

This protocol outlines the labeling of a nucleic acid containing a cyclooctyne modification.

Materials:

-

Cyclooctyne-modified DNA or RNA (in nuclease-free water or TE buffer)

-

This compound (1 mM stock in DMSO)

-

Nuclease-free water

-

Ethanol (B145695) (100% and 70%)

-

3 M Sodium Acetate, pH 5.2

Protocol:

-

Prepare the Nucleic Acid Solution: Resuspend the cyclooctyne-modified nucleic acid in nuclease-free water to a final concentration of 10 µM.

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

10 µL of 10 µM cyclooctyne-modified nucleic acid

-

2 µL of 1 mM this compound

-

8 µL of nuclease-free water

-

-

Incubation: Incubate the reaction at 37°C for 2 hours, protected from light.

-

Purification (Ethanol Precipitation): a. Add 2 µL of 3 M Sodium Acetate (pH 5.2) and 50 µL of ice-cold 100% ethanol to the reaction mixture. b. Incubate at -20°C for at least 1 hour. c. Centrifuge at >12,000 x g for 30 minutes at 4°C. d. Carefully remove the supernatant. e. Wash the pellet with 100 µL of 70% ethanol and centrifuge for 10 minutes. f. Remove the supernatant and air-dry the pellet.

-

Resuspension: Resuspend the labeled nucleic acid pellet in a desired volume of nuclease-free water or TE buffer.

| Reagent | Stock Concentration | Final Concentration |

| Cyclooctyne-Nucleic Acid | 10 µM | 5 µM |

| This compound | 1 mM | 100 µM |

Application in Signaling Pathway Analysis: Visualizing GPCR-Ligand Interactions

This compound can be a powerful tool for studying signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs). By labeling a specific GPCR ligand with an alkyne group, researchers can use this compound to visualize ligand binding, receptor internalization, and trafficking in real-time.

This experimental workflow allows for the direct visualization of ligand-receptor engagement at the cell surface and subsequent internalization and trafficking of the receptor-ligand complex. This can provide valuable insights into the dynamics of GPCR signaling and the effects of potential drug candidates on these processes.

Conclusion

This compound is a robust and versatile fluorescent probe for the specific labeling of biomolecules in chemical biology research. Its bright fluorescence, coupled with the efficiency and bioorthogonality of click chemistry, enables a wide range of applications, from the visualization of proteins and nucleic acids to the detailed analysis of complex cellular signaling pathways. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this powerful tool into their experimental repertoire.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lifetein.com [lifetein.com]

- 3. TAMRA dye for labeling in life science research [baseclick.eu]

- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 5. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]